Superior Cycle Control: Breakthrough Bleeding/Spotting vs. Norethindrone Acetate/EE
A retrospective analysis of a large randomized controlled trial demonstrated that a triphasic norgestimate/ethinyl estradiol (NGM/EE) regimen, the active combination in Tri-sprintec, provides significantly better cycle control compared to a monophasic formulation containing norethindrone acetate/ethinyl estradiol (NA/EE). This difference is consistent across age and weight strata, with the NGM/EE group showing a much lower incidence of breakthrough bleeding/spotting (BTB/S) by cycle 6 [1].
| Evidence Dimension | Incidence of breakthrough bleeding/spotting (BTB/S) at Cycle 6 |
|---|---|
| Target Compound Data | For NGM/EE: 10.9% (ages 18-24), 10.9% (ages 25-34), 8.1% (ages >34) |
| Comparator Or Baseline | For norethindrone acetate/EE (NA/EE): 29.7% (ages 18-24), 18.6% (ages 25-34), 19.1% (ages >34) |
| Quantified Difference | Approximately 63-72% relative reduction in BTB/S incidence with NGM/EE compared to NA/EE across age groups at Cycle 6 (p<0.005 for all age strata). |
| Conditions | Retrospective analysis of data from a randomized, multicenter trial assessing NGM 180/215/250 mcg/EE 25 mcg (n=1506) and norethindrone acetate 1 mg/EE 20 mcg (n=1057) over 6 cycles. |
Why This Matters
For procurement, this quantifies a clear advantage in patient tolerability and likelihood of continuation, which can reduce downstream costs associated with therapy switching and non-adherence.
- [1] Hampton RM, Short M, Bieber E, Bouchard C, Ayotte N, Shangold G, et al. Bleeding patterns with monophasic and triphasic low-dose ethinyl estradiol combined oral contraceptives. Contraception. 2008 Jun;77(6):415-9. View Source
